E3 Ligase Specificity: RNF4 Recruitment vs. VHL and CRBN
CCW 28-3 is a first-in-class BRD4 degrader that recruits the RNF4 E3 ubiquitin ligase, whereas all other widely used JQ1-based BRD4 PROTACs recruit either VHL (e.g., MZ1, ARV-771) or CRBN (e.g., dBET1) [1]. This difference is not merely structural but functional; the cellular expression and regulation of RNF4 differs from VHL and CRBN, providing a distinct degradation pathway. For instance, dBET1's activity is compromised in cells with low CRBN expression, a resistance mechanism that is not applicable to CCW 28-3 [2]. The in vitro potency of CCW 28-3 for its E3 ligase target, RNF4, is quantified by an IC50 of 0.54 μM in a competitive ABPP assay [3].
| Evidence Dimension | E3 Ubiquitin Ligase Recruited |
|---|---|
| Target Compound Data | RNF4 (IC50 = 0.54 μM) |
| Comparator Or Baseline | MZ1: VHL | dBET1: CRBN | ARV-771: VHL |
| Quantified Difference | N/A (qualitative difference in recruited E3 ligase) |
| Conditions | Competitive gel-based ABPP assay against pure human RNF4 |
Why This Matters
The choice of E3 ligase is a critical determinant of degrader efficacy and resistance profile; CCW 28-3 is the only commercial tool to study RNF4-mediated BRD4 degradation.
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- [3] Ward CC, Kleinman JI, Brittain SM, et al. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. ACS Chem Biol. 2019 Nov 15;14(11):2430-2440. View Source
